molecular formula C14H15NO2S B181135 N-Phenethylbenzenesulfonamide CAS No. 77198-99-3

N-Phenethylbenzenesulfonamide

Cat. No. B181135
CAS RN: 77198-99-3
M. Wt: 261.34 g/mol
InChI Key: ASBWJERTCCTIMI-UHFFFAOYSA-N
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Description

N-Phenethylbenzenesulfonamide derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a benzenesulfonamide moiety, which is a common feature in many pharmacologically active molecules.

Synthesis Analysis

The synthesis of N-phenethylbenzenesulfonamide derivatives often involves the reaction of aminobenzenesulfonamides with various alkylating agents. For instance, the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine was initiated by reacting it with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides to yield the final products . Another approach includes the iridium-catalyzed N-alkylation of aminobenzenesulfonamides with alcohols, demonstrating the potential for recognizing different types of amino groups in complex molecules .

Molecular Structure Analysis

The molecular structure of N-phenethylbenzenesulfonamide derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy. Density functional theory (DFT) calculations have been employed to optimize geometric parameters and to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization . The electronic properties, such as ionization potential, electron affinity, and electrophilicity index, have also been calculated to predict the stability and reactivity of these molecules .

Chemical Reactions Analysis

N-Phenethylbenzenesulfonamide derivatives can undergo various chemical reactions, including rearrangement and cleavage reactions. For example, N-substituted benzenesulfonamide derivatives with an electron-attracting group in the para-position can undergo rearrangement reactions with alkali to form different products . Additionally, the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines has been reported, with the reduction leading to the cleavage of the S-N bond in good yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenethylbenzenesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect their solubility, reactivity, and biological activity. For instance, the poor water solubility of certain derivatives necessitates the use of specific formulations for their delivery as potential anti-cancer agents . The electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential maps, provide insights into the intramolecular charge transfer and substitution effects within the molecules .

Scientific Research Applications

1. Synthesis and Spectroscopic Investigation

N-Phenethylbenzenesulfonamide derivatives have been synthesized and characterized using various spectroscopic techniques. A study by Mahmood, Akram, & Lima (2016) utilized NMR, FT–IR spectroscopies, and elemental analysis for characterization. These derivatives show significant intramolecular charge transfer, indicating potential in various applications such as materials science.

2. DFT Studies for Molecular Properties

Density Functional Theory (DFT) has been employed to investigate the electronic properties of N-Phenethylbenzenesulfonamide derivatives. Research by Kavipriya et al. (2020) revealed insights into the molecular orbital energies and non-linear optical properties, which could be vital for developing new materials or pharmaceuticals.

3. Gas-Liquid Chromatographic Properties

The gas-liquid chromatographic properties of N-Phenethylbenzenesulfonamide derivatives have been explored. A study conducted by Vandenheuvel & Gruber (1975) indicates these derivatives' suitability for chromatographic studies, suggesting their use in analytical chemistry.

4. Computational Study of Newly Synthesized Molecules

The computational study of newly synthesized N-Phenethylbenzenesulfonamide molecules can provide insights into their structural and electronic properties. Murthy et al. (2018) conducted such a study, contributing to the understanding of these molecules in drug design and materials science.

5. Electrophilic Cyanation in Organic Synthesis

N-Phenethylbenzenesulfonamide derivatives have been used in electrophilic cyanation reactions. The work by Anbarasan, Neumann, & Beller (2011) demonstrates the use of these derivatives in synthesizing benzonitriles, indicating their importance in organic synthesis and pharmaceutical development.

6. Structural Studies and Potential Applications

Structural studies of N-Phenethylbenzenesulfonamide derivatives, as conducted by Nikonov et al. (2019), provide valuable information for their potential applications in drug development and materials science.

7. Kinetics and Mechanisms in Water Treatment

Understanding the kinetics and mechanisms of derivatives like N,N-Dimethylsulfamide, a related compound, in water treatment processes is crucial. The research by von Gunten et al. (2010) sheds light on the formation of byproducts during water treatment, informing environmental safety protocols.

properties

IUPAC Name

N-(2-phenylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-18(17,14-9-5-2-6-10-14)15-12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBWJERTCCTIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291775
Record name N-Phenethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenethylbenzenesulfonamide

CAS RN

77198-99-3
Record name NSC77939
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phenethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-phenylethylamine (2 g, 16.5 mmol) in 105 ml DMF at room temperature was added Et3N (2.75 ml, 19.8 mmol). This mixture was stirred for 5 min, and then benzenesulfonyl chloride (2.3 ml, 18.1 mmol) was added at this temperature. The reaction was stirred for 2.5 h, and then, the mixture was evaporated to dryness and the crude was chromatographically purified over SiO2 using Hexane/AcOEt 60/40 as the eluant, yielding 3.12 g (72%) of the desired product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.75 mL
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
K Beheshti-Maal, T Khazaeili, N Asakere… - Letters in Organic …, 2018 - ingentaconnect.com
Background: Sulfonamide derivatives belong to the most important structural classes of drug molecules. This functional group constitutes the largest class of antibacterial agents. …
Number of citations: 6 www.ingentaconnect.com
R Kavipriya, HP Kavitha, JP Vennila… - Physical Sciences …, 2020 - degruyter.com
The Fourier-transform infrared spectroscopy (FT-IR) spectrum of 2,4-dichloro-N-phenethylbenzenesulfonamide (DPBS) was obtained and the compound was studied theoretically. The …
Number of citations: 2 www.degruyter.com
CSM Babu, HP Kavitha, R Kavipriya… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C14H13Cl2NO2S, the dihedral angle between the phenyl ring and the benzene ring is 69.94 (9)°. Two short intramolecular C—H⋯ O contacts occur and a weak …
Number of citations: 2 scripts.iucr.org
R Pingaew, S Prachayasittikul, S Ruchirawat… - Medicinal Chemistry …, 2014 - Springer
… A new series of 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide derivatives 5 were synthesized through the Click approach and evaluated for their cytotoxic …
Number of citations: 31 link.springer.com
H Cernecka, W Pradidarcheep, WH Lamers, M Schmidt… - 2014 - ir.swu.ac.th
… Abstract: A new series of 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide derivatives 5 were synthesized through the Click approach and evaluated for their …
Number of citations: 0 ir.swu.ac.th
F Azizi, G Khalili - Monatshefte für Chemie-Chemical Monthly, 2020 - Springer
… were well tolerated in the regioselective ring-opening reaction, providing an expanded substrate scope of N-benzylarylsulfonamide and 4-methyl-N-phenethylbenzenesulfonamide for …
Number of citations: 0 link.springer.com
LJ Zhong, ZQ Xiong, XH Ouyang, Y Li… - Journal of the …, 2021 - ACS Publications
… enabled by remote benzylic C–H functionalization started with copper-catalyzed conditions employing p-methylstyrene 1a, N-fluoro-2,4,6-trimethyl-N-phenethylbenzenesulfonamide 2a, …
Number of citations: 41 pubs.acs.org
JLG Ruano, A Parra, L Marzo, F Yuste, VM Mastranzo - Tetrahedron, 2011 - Elsevier
Room temperature ultrasonic irradiation of neat mixtures of methyl sulfinates and primary or secondary amines (1.5 equiv) produced sulfinamides, which on m-CPBA oxidation (in …
Number of citations: 46 www.sciencedirect.com
R Pingaew, V Prachayasittikul… - European Journal of …, 2015 - Elsevier
A novel series of 1,4-naphthoquinones (33–44) tethered by open and closed chain sulfonamide moieties were designed, synthesized and evaluated for their cytotoxic and antimalarial …
Number of citations: 89 www.sciencedirect.com
AP Trzcinski, DC Stuckey - Water research, 2009 - Elsevier
… In comparing the SAMBR2 and AMBR permeates it can be seen that phenol 2,4-bis(1,1-dimethylethyl) (C 14 H 22 O) and N-phenethylbenzenesulfonamide (C 14 H 15 NO 2 S) were not …
Number of citations: 90 www.sciencedirect.com

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